molecular formula C14H13BrO B7996637 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene CAS No. 1443305-54-1

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene

Cat. No.: B7996637
CAS No.: 1443305-54-1
M. Wt: 277.16 g/mol
InChI Key: GFBGCVGLNMDGAL-UHFFFAOYSA-N
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Description

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is an organic compound that features a bromine atom, a methoxy group, and a naphthyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene typically involves the bromination of 6-methoxy-2-naphthalene followed by a series of reactions to introduce the propene moiety. One common method includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The double bond in the propene moiety can be reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 3-(6-methoxy-2-naphthyl)-1-propene derivatives.

    Oxidation: Formation of 6-methoxy-2-naphthaldehyde or 6-methoxy-2-naphthoic acid.

    Reduction: Formation of 2-bromo-3-(6-methoxy-2-naphthyl)propane.

Scientific Research Applications

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The propene moiety may also contribute to the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methoxynaphthalene: Shares the bromine and methoxy groups but lacks the propene moiety.

    6-Methoxy-2-naphthoic acid: Contains a carboxylic acid group instead of the propene moiety.

    2-Bromo-3-(6-methoxy-2-naphthyl)propane: Saturated derivative of the target compound.

Uniqueness

2-Bromo-3-(6-methoxy-2-naphthyl)-1-propene is unique due to the presence of the propene moiety, which imparts distinct reactivity and potential applications in organic synthesis and medicinal chemistry. The combination of bromine, methoxy, and propene groups makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

2-(2-bromoprop-2-enyl)-6-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11/h3-6,8-9H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBGCVGLNMDGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231660
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443305-54-1
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443305-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-(2-bromo-2-propen-1-yl)-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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